![molecular formula C17H14ClN5 B11418373 8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11418373.png)

8-chloro-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

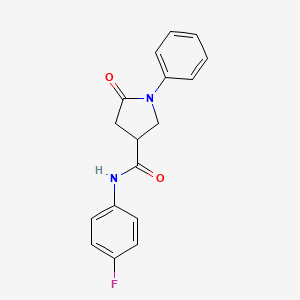

8-Chlor-N-(4-Ethylphenyl)[1,2,4]triazolo[4,3-a]chinoxalin-4-amin ist eine synthetische Verbindung, die zur Klasse der Triazolochinoxaline gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Triazolring umfasst, der an eine Chinoxalin-Einheit kondensiert ist. Das Vorhandensein einer Chlorgruppe an der 8. Position und einer Ethylphenylgruppe an der N-Position unterscheidet diese Verbindung weiter. Triazolochinoxaline haben aufgrund ihrer vielfältigen biologischen Aktivitäten, darunter antivirale, antimikrobielle und krebshemmende Eigenschaften, großes Interesse geweckt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Chlor-N-(4-Ethylphenyl)[1,2,4]triazolo[4,3-a]chinoxalin-4-amin umfasst typischerweise die folgenden Schritte:

Bildung des Chinoxalinrings: Der Chinoxalinring wird durch die Kondensation von o-Phenylendiamin mit einem geeigneten Diketon wie Glyoxal oder Benzil unter sauren Bedingungen synthetisiert.

Einführung des Triazolrings: Der Triazolring wird eingeführt, indem die Chinoxalinderivat mit Hydrazinhydrat und einem geeigneten Aldehyd oder Keton umgesetzt wird.

Chlorierung: Das resultierende Triazolochinoxalin wird dann an der 8. Position unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorylchlorid chloriert.

N-Substitution: Schließlich wird die N-Substitution erreicht, indem das chlorierte Triazolochinoxalin unter basischen Bedingungen mit 4-Ethylphenylamin umgesetzt wird

Industrielle Produktionsverfahren

Die industrielle Produktion von 8-Chlor-N-(4-Ethylphenyl)[1,2,4]triazolo[4,3-a]chinoxalin-4-amin folgt ähnlichen Synthesewegen, wird aber für die großtechnische Synthese optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Chlor-N-(4-Ethylphenyl)[1,2,4]triazolo[4,3-a]chinoxalin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinoxalin-N-oxiden führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Chlorgruppe auftreten, was zur Bildung verschiedener substituierter Derivate führt

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriumethylat in Ethanol

Wichtigste gebildete Produkte

Oxidation: Chinoxalin-N-oxide.

Reduktion: Amin-Derivate.

Substitution: Substituierte Triazolochinoxaline

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Zeigt signifikante antimikrobielle und antivirale Aktivitäten, was es zu einem potenziellen Kandidaten für die Entwicklung neuer Therapeutika macht.

Medizin: Zeigt vielversprechende Antikrebsaktivität, indem es das Wachstum verschiedener Krebszelllinien hemmt. Es wird auch wegen seines Potenzials als Adenosinrezeptorantagonist untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie leitfähigen Polymeren und fortschrittlichen Beschichtungen verwendet .

Wirkmechanismus

Der Wirkmechanismus von 8-Chlor-N-(4-Ethylphenyl)[1,2,4]triazolo[4,3-a]chinoxalin-4-amin umfasst mehrere molekulare Ziele und Pfade:

Antimikrobielle Aktivität: Die Verbindung interkaliert in die bakterielle DNA, was Replikations- und Transkriptionsprozesse stört.

Antivirale Aktivität: Hemmt die virale Replikation, indem sie virale Enzyme und Proteine angreift.

Antikrebsaktivität: Wirkt als Adenosinrezeptorantagonist, hemmt die Proliferation von Krebszellen und induziert Apoptose .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

8-Chlor-N-(4-Ethylphenyl)[1,2,4]triazolo[4,3-a]chinoxalin-4-amin kann mit anderen Triazolochinoxalinderivaten verglichen werden:

8-Chlor-[1,2,4]triazolo[4,3-a]chinoxalin: Fehlt die N-Substitution, was zu unterschiedlichen biologischen Aktivitäten führt.

N-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]chinoxalin-4-amin: Das Vorhandensein einer Methylgruppe anstelle einer Ethylgruppe beeinflusst sein pharmakologisches Profil.

8-Brom-N-(4-Ethylphenyl)[1,2,4]triazolo[4,3-a]chinoxalin-4-amin: Die Bromgruppe verändert seine Reaktivität und biologischen Eigenschaften .

Eigenschaften

Molekularformel |

C17H14ClN5 |

|---|---|

Molekulargewicht |

323.8 g/mol |

IUPAC-Name |

8-chloro-N-(4-ethylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |

InChI |

InChI=1S/C17H14ClN5/c1-2-11-3-6-13(7-4-11)20-16-17-22-19-10-23(17)15-9-12(18)5-8-14(15)21-16/h3-10H,2H2,1H3,(H,20,21) |

InChI-Schlüssel |

VZGOTRNDAWSSLS-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418299.png)

![4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418302.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418305.png)

![4-oxo-N-(2-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418318.png)

![Methyl 3-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11418319.png)

![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B11418341.png)

![N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418353.png)

![Diethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418366.png)

![N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418367.png)

![N-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418369.png)